Pitolisant is synthesized and classified as a small molecule drug. It is approved for medical use and has been investigated for its potential in treating sleep disorders. The primary metabolic pathway for pitolisant involves cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which convert pitolisant into several metabolites, including BP1.8054, BP2.951, and others .
The synthesis of pitolisant hydrochloride, from which BP1.8054 is derived, involves multiple steps including reaction conditions that ensure the formation of the desired product with high purity. The process typically includes:
The entire process is conducted under Good Manufacturing Practice (GMP) guidelines to ensure safety and efficacy .
The molecular structure of pitolisant can be represented by its chemical formula . Its molecular weight averages approximately 295.85 g/mol. The structure features a piperidine ring that plays a crucial role in its interaction with histamine receptors .
The specific molecular structure of BP1.8054 has not been extensively detailed in available literature but is understood to be a product of metabolic processes that do not retain significant pharmacological activity.
Pitolisant undergoes extensive hepatic metabolism primarily through oxidation reactions facilitated by cytochrome P450 enzymes. The major reactions include:
These pathways are crucial for the elimination of pitolisant from the body, predominantly through renal excretion .
Pitolisant acts by modulating the histaminergic system in the brain, leading to increased release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine without significantly increasing dopamine levels in certain brain regions like the striatum .
The mechanism involves binding to the H3 receptor where it acts as both an antagonist and an inverse agonist:
BP1.8054 does not contribute to this mechanism as it is considered an inactive metabolite .
Pitolisant hydrochloride exhibits several physical properties relevant for pharmaceutical applications:
Pharmacokinetic studies reveal that after administration, approximately 90% of pitolisant is eliminated via urine as metabolites, indicating extensive first-pass metabolism .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: